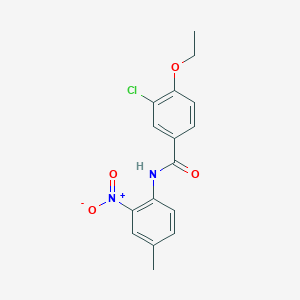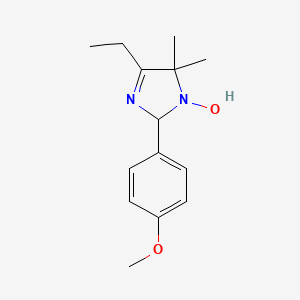
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By blocking the activity of this receptor, this compound 15-4513 can produce a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and modulation of neuroendocrine function. This compound has also been shown to produce behavioral effects such as sedation, anxiolysis, and anticonvulsant activity.
Advantages and Limitations for Lab Experiments
The use of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in scientific research has several advantages, including its high selectivity for the GABA-A receptor and its ability to produce reversible effects on receptor activity. However, this compound also has several limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
Future research on 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 could focus on several areas, including the development of more selective GABA-A receptor antagonists, the use of this compound in combination with other drugs or therapies, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders.
In conclusion, this compound 15-4513 is a chemical compound that has been extensively studied for its potential use in scientific research. This compound acts as a selective antagonist of the GABA-A receptor and has a range of biochemical and physiological effects. While this compound 15-4513 has several advantages for use in lab experiments, it also has limitations that should be taken into account. Future research on this compound could lead to a better understanding of the GABA-A receptor and its role in health and disease.
Synthesis Methods
The synthesis of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine and formaldehyde to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound 15-4513.
Scientific Research Applications
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used extensively in scientific research to study the GABA-A receptor and its role in various physiological and pathological processes. This compound has been found to be a useful tool for investigating the effects of GABA-A receptor antagonism on behavior, cognition, and neurochemistry.
properties
IUPAC Name |
4-ethyl-1-hydroxy-2-(4-methoxyphenyl)-5,5-dimethyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-12-14(2,3)16(17)13(15-12)10-6-8-11(18-4)9-7-10/h6-9,13,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEUIPVIYCOYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)
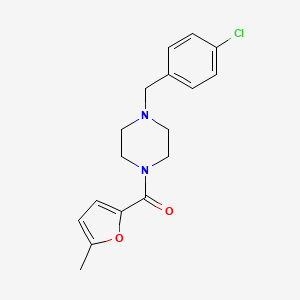
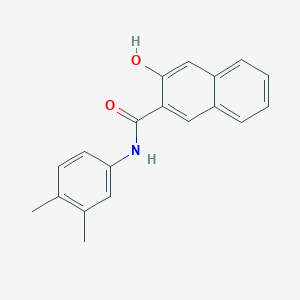
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
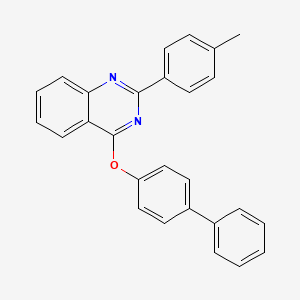

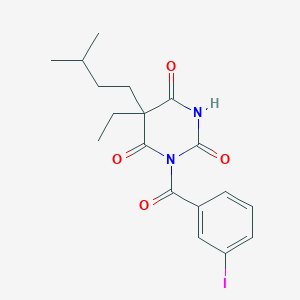
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
